Hexachlorodisilane

Description

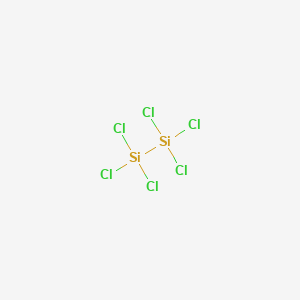

Structure

3D Structure

Properties

IUPAC Name |

trichloro(trichlorosilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEXBJXDGVGRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065488 | |

| Record name | Hexachlorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to straw-colored liquid with an acrid odor of hydrogen chloride; [Matheson Tri-Gas MSDS] | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-77-5 | |

| Record name | 1,1,1,2,2,2-Hexachlorodisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorodisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLORODISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z754456JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Hazards of Hexachlorodisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorodisilane (Si₂Cl₆) is a colorless, corrosive liquid that serves as a vital precursor in various high-tech industries, particularly in the manufacturing of semiconductors and solar cells.[1][2] Its utility in chemical vapor deposition (CVD) processes for producing high-purity silicon layers and silicon-containing thin films is well-established.[2] However, its high reactivity and significant hazards necessitate a thorough understanding of its chemical properties and require stringent safety protocols for its handling. This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is an inorganic compound that is highly sensitive to moisture and air.[2][3] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | Si₂Cl₆ | |

| Molecular Weight | 268.88 g/mol | |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 144-145.5 °C | [3] |

| Melting Point | -1 °C | |

| Density | 1.562 g/mL at 25 °C | [3] |

| Solubility | Soluble in chloroform, dichloromethane, benzene, and THF. | [3] |

| Reactivity | Reacts violently with water, moisture, alcohols, acids, strong bases, and oxidizing agents.[1][3] |

Hazards and Safety Precautions

This compound is classified as a hazardous substance due to its corrosivity, reactivity, and toxicity.[5] Exposure can cause severe skin burns and eye damage.[2] Inhalation of its vapors may lead to respiratory irritation.[6]

Reactivity Hazards

The primary reactivity hazard of this compound is its violent reaction with water and moisture, which produces corrosive hydrogen chloride gas.[1][6] This reaction is exothermic and can lead to a rapid increase in pressure.

Furthermore, on long-term storage (typically exceeding one year), there have been reports of shock-sensitive detonations.[7] This increased sensitivity is thought to be due to the formation of polymeric hydrolysates, gels, or contamination with byproducts like pentachlorodisilane.[7][8]

Health Hazards

The health hazards associated with this compound are significant and are summarized in the table below.

| Hazard | Description | Reference |

| Skin Corrosion | Causes severe skin burns upon contact. | [2] |

| Eye Damage | Causes serious eye damage and potentially irreversible blindness. | [5] |

| Inhalation Toxicity | May cause respiratory irritation. Inhalation of mist can be extremely hazardous, potentially leading to lethal outcomes due to spasm, chemical pneumonitis, and pulmonary edema. | [1][6] |

| Ingestion | Ingestion can cause severe corrosive burns to the mouth, esophagus, and stomach. | [5] |

Fire and Explosion Hazards

This compound is a combustible liquid and may explode upon heating.[5][6] When heated to temperatures above 150°C in the air, it can ignite. The presence of moisture can exacerbate fire-related hazards due to the production of flammable hydrogen gas upon reaction.

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is required:

-

Eye Protection: Chemical safety goggles and a face shield are essential. Contact lenses should not be worn.[3]

-

Skin Protection: Neoprene or nitrile rubber gloves should be worn. Protective clothing, including boots, should be made of appropriate resistant materials like Viton for extended contact.[1][3]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-certified combination organic vapor/acid gas respirator is necessary.[4]

Handling and Storage

-

This compound should be handled and stored under an inert atmosphere, such as dry nitrogen, to prevent contact with moisture.[1]

-

All equipment and transfer lines must be thoroughly dried and purged with an inert gas before use.[1]

-

To prevent the buildup of static electricity, all vessels and piping should be electrically bonded and grounded.[1]

-

Store containers in a cool, dry, well-ventilated area away from incompatible materials.[4] Containers should be tightly sealed and inspected regularly for any signs of leakage or deterioration.[3] It is recommended not to store the material for more than one year.[9]

Spill and Disposal Procedures

In the event of a spill, the area should be evacuated. For small spills (up to 5 liters), absorb the liquid with a dry, inert material such as sand or diatomaceous earth.[1] The absorbed material should be collected in a suitable, labeled container for disposal.[4] Do not use water to clean up spills, as this will lead to a violent reaction.[1]

A safe and effective method for the disposal of larger quantities of this compound involves a two-stage process:

-

Hydrolysis: The this compound is first carefully hydrolyzed by adding it to a large excess of water (a weight ratio of 1:25 is recommended). This should be done with stirring in a controlled environment.[10]

-

Alkaline Cleavage: The resulting suspension is then neutralized and the hazardous byproducts are cleaved by the addition of an aqueous potassium hydroxide (B78521) (KOH) solution (20 wt%).[10]

Reaction Pathways and Mechanisms

Thermal Decomposition

The thermal decomposition of this compound has been studied and is suggested to proceed via a two-step mechanism in the gas phase.

Caption: Thermal decomposition of this compound.

Hydrolysis and Disposal Pathway

The hydrolysis of this compound is a critical reaction to understand for both safety and disposal purposes. A simplified representation of the hydrolysis and subsequent alkaline cleavage for disposal is shown below.

Caption: Two-stage disposal of this compound.

Conclusion

This compound is a compound of significant industrial importance, but its hazardous properties demand careful and informed handling. This guide has provided an in-depth overview of its chemical properties, the hazards associated with its use, and the necessary protocols for its safe management in a research and development setting. By adhering to these guidelines, researchers can mitigate the risks and harness the utility of this versatile chemical precursor.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]

- 3. gelest.com [gelest.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and mechanism of the gas phase thermal decomposition of this compound in the presence of iodine | Semantic Scholar [semanticscholar.org]

- 7. Safe and Efficient Disposal of this compound Liquid | Chemical Engineering Transactions [cetjournal.it]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. cetjournal.it [cetjournal.it]

An In-depth Technical Guide to the Physical Properties of Liquid Hexachlorodisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid hexachlorodisilane (HCDS). The information is intended for use by professionals in research, science, and drug development who require a thorough understanding of this compound's characteristics for safe handling, process development, and material science applications.

Quantitative Physical Properties

The physical properties of liquid this compound have been determined by various sources. The following tables summarize the key quantitative data available. It is important to note that some variations exist in the reported values, which may be attributed to different measurement conditions or sample purities.

| Property | Value | Reference(s) |

| Molecular Formula | Si₂Cl₆ | [1] |

| Molecular Weight | 268.88 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -1 °C (30 °F; 272 K) | [1] |

| Boiling Point | 144 °C (291 °F; 417 K) | [1] |

| Density | 1.562 g/mL at 25 °C | [2] |

| Refractive Index | 1.475 at 20 °C | [2] |

| Vapor Pressure | 110 mm Hg at 85°C; 2.8 hPa at 25°C | [2][3] |

| Viscosity | 1.65 mPa·s | [4] |

| Flash Point | 78 °C | [3] |

| Auto-ignition Temp. | 320 °C | [3] |

Table 1: Key Physical Properties of this compound

| Property | Value Range | Reference(s) |

| Boiling Point | 144 - 146 °C | [3] |

| Density | 1.48 - 1.562 g/cm³ | [2][5] |

| Refractive Index | 1.47 - 1.475 | [6][7] |

Table 2: Range of Reported Values for Selected Physical Properties

Experimental Protocols for Determination of Physical Properties

2.1. Density Determination

The density of a liquid can be determined using several methods:

-

Pycnometer Method: A pycnometer, a flask with a precise volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is known for its high accuracy.[8]

-

Hydrometer Method: A hydrometer, a calibrated instrument, is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the hydrometer's stem.

-

Oscillating U-tube Method: This method measures the oscillation frequency of a U-shaped tube filled with the liquid. The frequency is related to the density of the liquid.

2.2. Viscosity Determination

Viscosity, a measure of a fluid's resistance to flow, can be determined by:

-

Capillary Viscometer: This method involves measuring the time it takes for a known volume of liquid to flow through a capillary tube of a known diameter and length under a known pressure differential.[9][10] The viscosity is then calculated using Poiseuille's law.

-

Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant speed.[11] The viscosity is proportional to the measured torque.

-

Falling Sphere Viscometer: The viscosity is determined by measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity.[11][12]

2.3. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Distillation Method: The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[6] This temperature is the boiling point at the given atmospheric pressure.

-

Thiele Tube Method: A small amount of the liquid is heated in a side-arm tube (Thiele tube) containing a high-boiling point oil.[13] A thermometer and a small, inverted capillary tube are placed in the sample. The temperature at which a steady stream of bubbles emerges from the capillary tube is the boiling point.

-

Micro-boiling Point Method: For small sample volumes, a sample is heated in a small test tube, and the temperature at which the vapor condenses on a thermometer bulb placed just above the liquid surface is recorded as the boiling point.[14][15]

2.4. Melting Point Determination

The melting point is the temperature at which a solid becomes a liquid. For a substance that is liquid at room temperature, this is also referred to as the freezing point.

-

Capillary Tube Method: A small amount of the solidified sample is placed in a capillary tube and heated in a melting point apparatus.[2][5] The temperature range over which the substance melts is observed and recorded.

2.5. Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Static Method: The substance is placed in a closed container, the air is removed, and the pressure of the vapor is measured with a manometer at different temperatures.[16]

-

Boiling Point Method: The liquid is heated under a controlled external pressure, and the temperature at which it boils is measured.[17] The vapor pressure at that temperature is equal to the external pressure.

2.6. Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Abbe Refractometer: This is a common laboratory instrument that measures the refractive index of a liquid by measuring the critical angle of total internal reflection.[7]

-

Interferometry: A Michelson or other type of interferometer can be used to measure the change in the optical path length of light passing through the liquid, from which the refractive index can be calculated with high precision.[3][18]

Chemical Reactivity and Decomposition Pathways

This compound is a reactive compound, and understanding its reaction pathways is crucial for safe handling and for its application in chemical vapor deposition (CVD) and other synthetic processes.

3.1. Hydrolysis

This compound reacts readily with water and moisture in the air to produce silicon oxides and hydrogen chloride. This reaction can be vigorous and produces corrosive fumes.[19][20] The hydrolysis products can be shock-sensitive.[19][21]

Caption: Hydrolysis of this compound.

3.2. Thermal Decomposition

When heated, this compound decomposes. In the gas phase, the primary decomposition products are silicon tetrachloride (SiCl₄) and dichlorosilylene (B1217353) (SiCl₂), a reactive intermediate.[4][22][23]

Caption: Thermal Decomposition of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Kinetics and mechanism of the gas phase thermal decomposition of this compound in the presence of iodine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. westlab.com [westlab.com]

- 6. vernier.com [vernier.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. scribd.com [scribd.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. blog.rheosense.com [blog.rheosense.com]

- 11. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 12. cscscientific.com [cscscientific.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. Vapor pressure - Wikipedia [en.wikipedia.org]

- 17. books.rsc.org [books.rsc.org]

- 18. louis.uah.edu [louis.uah.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

Synthesis of High-Purity Hexachlorodisilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexachlorodisilane (HCDS, Si₂Cl₆) is a critical precursor in the semiconductor industry for the deposition of high-quality silicon-based thin films, such as silicon nitride and silicon oxide, through chemical vapor deposition (CVD) and atomic layer deposition (ALD).[1][2] The increasing demand for smaller and more efficient electronic devices necessitates the availability of high-purity HCDS.[1] This technical guide provides an in-depth overview of the primary synthesis and purification routes for producing high-purity this compound, complete with experimental methodologies and comparative data.

Core Synthesis Routes

Several methods have been developed for the synthesis of this compound. The choice of a particular route often depends on the desired purity, production scale, and available starting materials. The most prominent methods include recovery from polysilicon production off-gas, direct chlorination of silicon compounds, and the reaction of silicon tetrachloride with silicon.

Recovery from Polysilicon Production Exhaust Gas

A significant industrial source of high-purity this compound is the exhaust gas from the Siemens process for producing polycrystalline silicon.[3][4] In this process, chlorosilanes (like trichlorosilane) are reduced with hydrogen at high temperatures. The resulting off-gas is a mixture containing unreacted starting materials, hydrogen, silicon tetrachloride, and this compound.[5] The inherent advantage of this method is the high purity of the raw materials used in polycrystalline silicon manufacturing, which translates to a purer HCDS product.[5]

The recovery process typically involves condensation of the exhaust gas to separate hydrogen, followed by a series of distillation steps to isolate the this compound from other chlorosilanes.[3][5]

Direct Chlorination of Silicon or Silicides

A conventional method for HCDS synthesis involves the direct chlorination of silicon-containing materials.[5] This can include metallurgical grade silicon, ferrosilicon, or calcium silicide.[6][7] The reaction produces a mixture of polychlorosilanes, from which this compound is separated via fractional distillation.[6]

An idealized reaction using calcium silicide is: CaSi₂ + 4 Cl₂ → Si₂Cl₆ + CaCl₂[7]

While this method is straightforward, the purity of the final product is highly dependent on the purity of the initial silicon source, which can introduce metallic impurities.[4]

Reaction of Silicon Tetrachloride with Silicon Powder

To improve yield and reaction conditions, a method involving the reaction of silicon tetrachloride (SiCl₄) with silicon powder has been developed.[8] This process utilizes a catalyst, such as a monovalent copper complex, to facilitate the reaction under milder conditions than direct chlorination.[8] The reaction is typically carried out in an inert atmosphere. This route is reported to achieve yields greater than 70%.[8]

A variation of this method employs microwave radiation to enhance the reaction rate between silicon powder and silicon tetrachloride in the presence of a catalyst.[9] This approach aims to shorten the reaction time and improve the overall yield.[9]

Purification of this compound

Achieving the high purity levels (e.g., >99.99%) required for semiconductor applications necessitates robust purification techniques.[10] The most common methods are distillation and adsorption, often used in combination.

Distillation and Rectification

Fractional distillation is the primary method for purifying this compound.[11] It separates HCDS from other chlorosilanes and impurities based on differences in their boiling points. The process can be conducted batchwise or continuously.[11] For high-purity applications, it is crucial to control the distillation conditions, such as temperature and pressure, to prevent the decomposition of HCDS.[11] A typical purification by rectification can yield HCDS with a purity of 99.99%.[12]

Adsorption

Adsorption techniques are employed to remove specific impurities, particularly metallic contaminants like aluminum and titanium, that may be difficult to separate by distillation alone.[12][13] The crude HCDS is passed through a column filled with an adsorbent material, such as activated carbon or specialized resins.[11][12] This method is effective in reducing metal impurities to parts-per-billion (ppb) levels.[13]

Enhanced Chlorination

In some processes, chlorine gas is introduced into the crude HCDS mixture before the final distillation.[5] This step converts lower-boiling impurities into higher-boiling chlorinated compounds, which can then be more easily separated, thereby increasing the yield of high-purity HCDS.[5]

Quantitative Data Summary

The following table summarizes quantitative data for various synthesis and purification routes for this compound.

| Synthesis/Purification Method | Starting Materials | Catalyst/Conditions | Reported Purity | Reported Yield | Reference(s) |

| Synthesis | |||||

| Reaction of SiCl₄ with Si powder | Silicon powder, Silicon tetrachloride | Monovalent copper complex, 30-200°C | - | > 70% | [8] |

| Microwave-assisted Reaction | Silicon powder, Silicon tetrachloride | Catalyst, 80-250°C, >3h | High-purity | - | [9] |

| Purification | |||||

| Distillation | HCDS-containing mixture | Water content ≤ 10 ppbw | > 99.5% | - | [11] |

| Rectification | Adsorbed HCDS | 145-153°C, 0.013-0.017 MPa | 99.99% | - | [12] |

| Adsorption + Rectification | Polysilicon residues | Adsorbent, Distillation | 99.9% (metal impurities < 4 ppb) | - | [13][14] |

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on patent literature, the following sections outline the general methodologies for key synthesis and purification processes.

Protocol 1: Synthesis of HCDS via SiCl₄ Reaction with Si Powder

Objective: To synthesize this compound from silicon tetrachloride and silicon powder using a catalyst.

Materials:

-

Silicon powder

-

Silicon tetrachloride (SiCl₄)

-

Monovalent copper complex catalyst

-

Inert gas (e.g., Argon, Nitrogen)

Procedure:

-

A reaction kettle is charged with silicon powder and the monovalent copper complex catalyst.

-

The system is purged with an inert gas to remove air and moisture.

-

Silicon tetrachloride is added to the reaction kettle. The molar ratio of silicon powder to silicon tetrachloride is maintained between 1:1 and 1:10, and the molar ratio of the catalyst to silicon tetrachloride is between 1:100 and 1:1000.[8]

-

The mixture is heated to a temperature between 30°C and 200°C and allowed to react for 3 to 24 hours.[8]

-

After the reaction period, the mixture is cooled to room temperature.

-

The reaction mixture is filtered under the protection of an inert gas to remove solid particles.

-

The filtrate is then subjected to distillation. The fraction collected at 145-147°C is this compound.[8]

Protocol 2: Purification of HCDS by Adsorption and Rectification

Objective: To purify crude this compound to a high-purity grade.

Materials:

-

Crude this compound

-

Adsorption resin

-

Nitrogen gas

Procedure:

-

Crude Distillation: The raw this compound material is first subjected to a crude distillation to remove light and heavy fractions.[12]

-

Adsorption: The crudely distilled HCDS is then introduced into an exchange column filled with a suitable adsorption resin. The adsorption process is carried out at a temperature of 50-65°C with a flow rate of 0.2-2 BV/h (Bed Volumes per hour).[12]

-

Rectification: The HCDS obtained after adsorption is fed into a packed rectification tower.

-

The rectification is performed at a temperature of 145-153°C and a pressure of 0.013-0.017 MPa.[12]

-

A slow stream of nitrogen gas (e.g., 1 L/min) is used as an accompanying gas during rectification.[12]

-

The purified this compound product is collected from the top of the column. This process can achieve a purity of 99.99%.[12]

Process and Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthesis and purification routes for high-purity this compound.

Caption: Overview of primary synthesis routes for this compound.

Caption: General purification workflow for high-purity this compound.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. nbinno.com [nbinno.com]

- 3. Process for producing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. HCDS this compound | Altogen Chemicals [altogenchemicals.com]

- 5. US6846473B2 - Process for producing this compound - Google Patents [patents.google.com]

- 6. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. CN103011173B - Synthetic method for this compound - Google Patents [patents.google.com]

- 9. CN112645337A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. US20100221169A1 - Process for preparing high-purity this compound - Google Patents [patents.google.com]

- 12. CN111643916B - Process for preparing high-purity this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. The Research about Preparation of High Purity this compound [inis.iaea.org]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Hexachlorodisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorodisilane (Si2Cl6) is a key precursor in the chemical vapor deposition (CVD) of silicon-containing films, which are vital in the semiconductor and materials science industries. Understanding its thermal decomposition mechanism is crucial for optimizing deposition processes and controlling film properties. This technical guide provides a comprehensive overview of the core aspects of this compound's thermal decomposition, including its primary reaction pathways, associated kinetics and thermodynamics, and the experimental methodologies used to elucidate these features.

Core Decomposition Mechanism

The thermal decomposition of this compound in the gas phase is dominated by a unimolecular elimination reaction. The primary and most widely accepted pathway involves the cleavage of the silicon-silicon bond and the subsequent transfer of a chlorine atom, leading to the formation of silicon tetrachloride (SiCl4) and dichlorosilylene (B1217353) (SiCl2), a highly reactive intermediate.[1][2][3]

Primary Decomposition Reaction:

Si2Cl6 (g) → SiCl4 (g) + SiCl2 (g)[1][2]

Thermodynamic analyses have confirmed that this decomposition is highly favorable at elevated temperatures, with Si2Cl6 almost completely converting to SiCl4 and SiCl2 in the temperature range of 600-1100 °C under equilibrium conditions.[4] The generated dichlorosilylene is a key species in subsequent film formation processes.

Quantitative Data Summary

The kinetics of the thermal decomposition of this compound have been investigated through both experimental and theoretical approaches. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Arrhenius Parameters for the Unimolecular Decomposition of this compound

| A (s⁻¹) | Ea (kJ/mol) | Ea (kcal/mol) | Temperature Range (K) | Method | Reference |

| 10¹³․⁴⁹ ± ⁰․¹² | 205.9 ± 1.4 | 49.2 ± 0.3 | 596–655 | Experimental | [2][3] |

| - | - | 49 | ~600 | Experimental | [5] |

The pre-exponential factor (A) and activation energy (Ea) are from the Arrhenius equation, k = A * exp(-Ea/RT).

Table 2: Thermodynamic Data for Species Involved in the Decomposition

| Species | Standard Enthalpy of Formation (ΔH_f° at 298 K) (kJ/mol) |

| Si2Cl6 (g) | -1041.0 |

| SiCl4 (g) | -662.7 |

| SiCl2 (g) | -169.5 |

Table 3: Bond Dissociation Energy

| Bond | Bond Dissociation Energy (kJ/mol) |

| Cl3Si-SiCl3 | 326 |

Experimental Protocols

The study of the gas-phase thermal decomposition of this compound has been conducted using various experimental techniques, primarily focusing on flow reactors coupled with analytical methods for product identification and quantification.

Flow Reactor with Chemical Trapping

A common experimental setup involves a flow reactor system where this compound vapor, diluted in an inert carrier gas, is passed through a heated reaction zone. To study the kinetics of the primary decomposition step and to characterize the reactive intermediate, dichlorosilylene, a chemical scavenger such as iodine (I2) is introduced into the reaction mixture.

Methodology:

-

Reactant Preparation: A mixture of this compound and iodine vapor in a carrier gas (e.g., nitrogen or argon) is prepared with known partial pressures.

-

Reactor Setup: The gas mixture is passed through a temperature-controlled flow reactor. The reactor is often designed to have a high surface-to-volume ratio to assess the contribution of surface reactions. Studies have shown that the decomposition is largely a homogeneous gas-phase process, as the reaction rate is insensitive to changes in the surface-to-volume ratio.[2][3]

-

Reaction: The decomposition of this compound occurs in the heated zone of the reactor, maintained at a constant temperature, typically in the range of 596–655 K.[2][3]

-

Product Trapping: The highly reactive dichlorosilylene (SiCl2) produced in the primary decomposition step is rapidly trapped by the iodine scavenger to form the stable product, diiododichlorosilane (SiCl2I2).

-

Product Analysis: The effluent gas from the reactor is analyzed to determine the concentrations of the reactants and products. The consumption of iodine is monitored to determine the rate of the primary decomposition reaction. The reaction rate is found to obey the rate equation: -d[I2]/dt = k[Si2Cl6].[2][3]

Analytical Techniques

-

Mass Spectrometry (MS): Mass spectrometry is used for the identification of the reaction products. By analyzing the mass-to-charge ratio of the ions produced from the effluent gas, the presence of species like SiCl4 and SiCl2I2 can be confirmed.[6]

-

Gas Chromatography (GC): Gas chromatography is employed for the separation and quantification of the various components in the product mixture. A thermal conductivity detector (TCD) is often used for the detection of chlorosilanes.[1][7]

-

Typical GC Conditions for Chlorosilane Analysis:

-

Column: 10% diethyl phthalate (B1215562) on a 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel column.[1]

-

Temperatures: Column at 60 °C, injector at 110 °C, and detector at 140 °C.[1]

-

Carrier Gas: Hydrogen with a flow rate of 60 mL/min.[1]

-

-

Visualizations

Reaction Pathway Diagram

Caption: Primary thermal decomposition pathway of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for studying Si2Cl6 thermal decomposition.

Conclusion

The thermal decomposition of this compound is a well-defined process primarily yielding silicon tetrachloride and the reactive intermediate, dichlorosilylene. The kinetics of this unimolecular reaction have been quantified, providing essential parameters for the modeling and control of chemical vapor deposition processes. The experimental methodologies outlined, particularly the use of flow reactors with chemical scavengers, have proven effective in elucidating the fundamental steps of this decomposition mechanism. This comprehensive understanding is vital for the continued development of advanced silicon-based materials.

References

- 1. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of the gas phase thermal decomposition of this compound in the presence of iodine | Semantic Scholar [semanticscholar.org]

- 3. Kinetics and mechanism of the gas phase thermal decomposition of this compound in the presence of iodine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The gas-phase reactions Of SiCl4 and Si2Cl6 with CH3OH and C2H5OH: an investigation by mass spectrometry and matrix-isolation infrared spectroscopy - CentAUR [centaur.reading.ac.uk]

- 7. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Hexachlorodisilane (HCDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorodisilane, with the chemical formula Si₂Cl₆, is an inorganic compound that serves as a critical precursor in the semiconductor industry and various chemical syntheses.[1][2] This colorless liquid, which fumes in moist air, is of significant interest due to its direct silicon-silicon bond, making it a fundamental model for studying element-element bonding beyond carbon chemistry.[1][3] Its utility as a volatile precursor for silicon-containing materials, such as silicon nitride and silicon oxide thin films, underscores its importance in the fabrication of integrated circuits and other advanced electronic components.[2][4] This guide provides a detailed examination of the molecular structure and chemical bonding of this compound (HCDS).

Molecular Structure and Geometry

The molecular structure of this compound is analogous to that of ethane, adopting a staggered conformation.[1][3] This arrangement places the chlorine atoms on the two silicon atoms as far apart as possible, minimizing steric hindrance. The molecule belongs to the D₃d point group symmetry.[3] The central framework consists of two silicon atoms joined by a single covalent bond, with each silicon atom also bonded to three chlorine atoms. The geometry around each silicon atom is approximately tetrahedral.[3]

Key structural parameters, primarily determined through gas-phase electron diffraction and spectroscopic methods, define the molecule's three-dimensional arrangement.[3][5][6] The silicon-silicon bond length is a critical feature, measured at 233 picometers (pm).[1][3] The silicon-chlorine bonds have an average length of 202 pm.[3] The bond angles further characterize the tetrahedral-like arrangement, with the Cl-Si-Cl angle being approximately 109.5° and the Si-Si-Cl angle around 110.1°.[3]

Caption: Molecular structure of this compound (HCDS).

Chemical Bonding

The bonding in this compound is characterized by covalent σ-bonds.[3] The Si-Si and Si-Cl bonds are formed from the overlap of hybrid orbitals on the silicon atoms with orbitals on the adjacent silicon and chlorine atoms.

-

Si-Si Bond: The direct silicon-silicon single bond is a defining feature of the molecule. The bond dissociation energy for the Si-Si bond is approximately 326 kJ/mol.[3]

-

Si-Cl Bonds: The silicon-chlorine bonds are polarized covalent bonds due to the higher electronegativity of chlorine compared to silicon. This results in a partial positive charge on the silicon atoms and a partial negative charge on the chlorine atoms. The bond dissociation energy for the Si-Cl bonds is approximately 359 kJ/mol.[3]

-

Intermolecular Forces: As a nonpolar molecule with a calculated dipole moment of 0.85 D resulting from its charge distribution, the predominant intermolecular forces are van der Waals interactions, specifically London dispersion forces.[3] These forces arise from the temporary dipoles induced in the electron clouds of the molecules and are significant due to the high polarizability of the chlorine atoms and the molecule's large size.[3]

-

Lewis Acidity: The silicon centers in HCDS can act as Lewis acids, enabling the molecule to form adducts with Lewis bases such as amines, ethers, and phosphines.[3]

Data Presentation

The key quantitative data regarding the molecular structure and bonding of HCDS are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| Chemical Formula | Si₂Cl₆ | [1][7][8] |

| Molar Mass | 268.88 g/mol | [1][3] |

| Molecular Geometry | Staggered (Ethane-like) | [1][3] |

| Point Group | D₃d | [3] |

| Si-Si Bond Length | 233 pm | [1][3] |

| Si-Cl Bond Length (average) | 202 pm | [3] |

| Cl-Si-Cl Bond Angle | ~109.5° | [3] |

| Si-Si-Cl Bond Angle | ~110.1° | [3] |

| Si-Si Bond Dissociation Energy | ~326 kJ/mol | [3] |

| Si-Cl Bond Dissociation Energy | ~359 kJ/mol | [3] |

| Dipole Moment | 0.85 D | [3] |

Experimental Protocols

The determination of the molecular structure of HCDS relies on sophisticated experimental techniques, primarily gas-phase electron diffraction and vibrational spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometrical structure of molecules in the gaseous state, free from intermolecular forces present in condensed phases.[6]

Methodology:

-

Sample Introduction: A gaseous sample of HCDS is introduced into a high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam.[6]

-

Electron Beam Interaction: A high-energy beam of electrons (typically a few thousand volts) is directed perpendicularly through the molecular beam.[6]

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms within the HCDS molecules. The resulting interference pattern is dependent on the internuclear distances within the molecules.[6]

-

Detection: The scattered electrons are detected by a photographic plate or a modern imaging detector, producing a pattern of concentric rings.[6] To compensate for the steep decline in scattering intensity with increasing angle, a rotating sector is often placed in front of the detector.[6]

-

Data Analysis: The one-dimensional diffraction data, representing the radially averaged scattering intensity as a function of the scattering angle, is analyzed. By fitting a theoretical scattering model based on assumed molecular geometries to the experimental data, precise values for bond lengths, bond angles, and torsional angles can be determined.

Caption: Experimental workflow for Gas Electron Diffraction (GED).

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The number and activity (IR or Raman active) of these modes are determined by the molecule's symmetry, providing crucial information to confirm its structure and point group.[5] For HCDS, the analysis of its vibrational spectra helps to confirm the D₃d point group symmetry and the staggered conformation.[5]

Methodology:

-

Sample Preparation: For liquid samples like HCDS, a small amount is placed in a suitable cell. For IR spectroscopy, this is typically a liquid cell with windows transparent to infrared radiation (e.g., KBr or NaCl plates). For Raman spectroscopy, a glass capillary tube or cuvette is often used.

-

IR Spectroscopy:

-

An infrared spectrometer passes a beam of infrared radiation through the HCDS sample.

-

The molecules absorb radiation at specific frequencies corresponding to their vibrational modes that result in a change in the molecular dipole moment.

-

A detector measures the amount of transmitted light, generating an IR spectrum which is a plot of absorbance or transmittance versus frequency (wavenumber). The NIST Chemistry WebBook provides reference IR spectra for HCDS.[9]

-

-

Raman Spectroscopy:

-

A monochromatic laser beam is directed at the HCDS sample.

-

Most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering).

-

The inelastically scattered light has frequencies that are shifted from the incident laser frequency by amounts corresponding to the molecule's vibrational frequencies. This scattering is dependent on a change in the polarizability of the molecule.

-

The scattered light is collected and analyzed by a spectrometer to produce a Raman spectrum.

-

-

Spectral Analysis: The observed vibrational bands in the IR and Raman spectra are assigned to specific molecular motions (e.g., Si-Cl stretching, Si-Si stretching, bending modes). By comparing the experimental spectra with theoretical predictions based on different possible symmetries (e.g., staggered D₃d vs. eclipsed D₃h), the correct molecular structure can be confirmed.[5]

Caption: Workflow for Vibrational Spectroscopy of HCDS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]

- 3. webqc.org [webqc.org]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. This compound: vibrational spectrum, structure and internal rotation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound | Cl6Si2 | CID 83497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

Hexachlorodisilane: A Comprehensive Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Hexachlorodisilane (HCDS), a colorless liquid with the formula Si₂Cl₆, is a valuable precursor in the semiconductor and chemical synthesis industries.[1] Its high reactivity, particularly its sensitivity to moisture and potential for shock-sensitive byproduct formation, necessitates stringent safety protocols to prevent accidents and ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and storage requirements for this compound, supplemented with detailed experimental protocols and visual workflows.

Chemical and Physical Properties

This compound is a combustible liquid that reacts violently with water and moisture in the air to liberate corrosive hydrogen chloride gas.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe management.

| Property | Value | Source |

| Molecular Formula | Si₂Cl₆ | [3] |

| Molecular Weight | 268.89 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 144-146 °C | |

| Melting Point | Not available | |

| Density | 1.562 g/mL at 25 °C | [4] |

| Vapor Pressure | 12 mm Hg @ 40 °C | |

| Flash Point | Combustible liquid | [2] |

| Autoignition Temperature | Ignites in air at >150°C | [2][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance with the following GHS classifications:

-

Flammable liquids: Category 4[2]

-

Skin corrosion/irritation: Category 1B[2]

-

Serious eye damage/eye irritation: Category 1[2]

-

Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[2]

Signal Word: Danger[2]

Hazard Statements: [2]

-

H227: Combustible liquid

-

H314: Causes severe skin burns and eye damage

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and exposure.

| PPE Category | Specification | Source |

| Hand Protection | Neoprene or nitrile rubber gloves. | [2] |

| Eye Protection | Chemical goggles or a face shield. Contact lenses should not be worn. | [2] |

| Skin and Body Protection | Wear suitable protective clothing. A flame-resistant lab coat is recommended. | [2] |

| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur. | [2] |

Safe Handling Procedures

All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox under an inert atmosphere.

General Handling Workflow

Caption: General workflow for handling this compound.

Key Handling Precautions:

-

Avoid all eye and skin contact and do not breathe vapor or mist.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

-

Use only non-sparking tools.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Work in a well-ventilated area to prevent the accumulation of vapors.[2]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]

Storage Requirements

Proper storage of this compound is critical to prevent degradation and the formation of hazardous byproducts.

Storage Conditions

| Parameter | Requirement | Source |

| Container | Tightly closed, sealed, corrosion-resistant containers. | [2] |

| Atmosphere | Dry, inert environment (e.g., under nitrogen). | [2] |

| Temperature | Cool place, away from heat. | [2] |

| Location | Well-ventilated, locked-up area. | [2] |

| Incompatible Materials | Acids, alcohols, oxidizing agents. | [2] |

| Maximum Storage Time | No longer than one year. | [2][5] |

Long-Term Storage Risks

On long-term storage (greater than one year), this compound may form explosive byproducts.[2][5] Several incidents of shock-sensitive detonations have been reported, particularly when there is evidence of package seal deterioration and partial hydrolysis.[2][5] Regular inspection of containers for integrity is crucial.[2]

Emergency Procedures

Spill Response

Caption: Decision-making workflow for a this compound spill.

In the event of a spill:

-

Remove all ignition sources.[2]

-

Evacuate unnecessary personnel.[2]

-

Wear appropriate PPE as described in Section 3.[2]

-

Contain the spill with dikes or absorbents.[2]

-

Clean up the spill using an absorbent material and collect it with non-sparking tools.[2]

-

Prevent entry into sewers and public waters.[2]

Fire Fighting

-

Use only dry media to extinguish flames. Do not use water. [2]

-

Water spray or fog should only be used to knock down hydrogen chloride vapors downwind from the fire.[2]

-

Firefighters should wear proper protective equipment, including respiratory protection.[2]

First Aid

| Exposure Route | First Aid Measures | Source |

| Inhalation | Remove victim to fresh air and keep at rest. Get medical advice/attention. | [2] |

| Skin Contact | Wash with plenty of soap and water. Get immediate medical advice/attention. | [2] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [2] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention. | [2] |

Experimental Protocols

The following are examples of experimental protocols involving this compound. These are intended as a guide and must be adapted to specific laboratory conditions and risk assessments.

Experiment 1: Safe Disposal of this compound via Hydrolysis and Neutralization

This protocol is based on a method for the safe and efficient disposal of HCDS liquid in large quantities.

Objective: To safely neutralize this compound liquid.

Methodology:

-

Preparation: Conduct the entire procedure in a nitrogen glovebox to prevent fire and explosion from hydrogen evolution.

-

Hydrolysis:

-

Use a mechanical stirrer with a propeller in a suitable reaction vessel.

-

Add water to the vessel. The recommended weight ratio of HCDS to water is 1:25.

-

Feed the liquid HCDS into the vapor space above the water at a controlled rate (e.g., ~20 g/min ) using a needle valve.

-

Stir the mixture at a high speed (e.g., 1000 rpm) throughout the addition. This reaction is reported to be mild and without significant fuming.

-

-

Neutralization:

-

Prepare a 20 wt% aqueous potassium hydroxide (B78521) (KOH) solution.

-

Slowly add the KOH solution to the suspension from the hydrolysis step. The required weight ratio of KOH to HCDS is 2:1 to achieve a final pH of approximately 12.6.

-

Monitor for the evolution of hydrogen gas, which begins around pH 5.

-

Continue stirring until the residual deposit is completely dissolved (approximately 2 hours).

-

Experiment 2: Chemical Vapor Deposition (CVD) of Silicon Nitride Films

This protocol is a generalized procedure based on literature for the low-pressure chemical vapor deposition (LPCVD) of silicon nitride films using HCDS and ammonia.

Objective: To deposit silicon nitride thin films on a substrate.

Methodology:

-

System Preparation:

-

The deposition is performed in a minibatch-type vertical furnace.

-

Ensure all gas lines and the reaction chamber are leak-tight and purged with an inert gas.

-

-

Deposition Parameters:

-

Substrate Temperature: 250 °C to 700 °C.

-

Pressure: 0.5 to 1.4 Torr.

-

Process Gases: Ammonia (NH₃) and this compound (HCDS).

-

Gas Flow Ratio: A typical ratio is 1000 sccm of NH₃ to 10 sccm of HCDS.

-

-

Deposition Process:

-

Heat the furnace to the desired deposition temperature.

-

Introduce the process gases into the reaction chamber at the specified flow rates and pressure.

-

The deposition time will depend on the desired film thickness.

-

After deposition, purge the chamber with an inert gas before cooling down and removing the substrates.

-

Experiment 3: Reduction of Phosphine (B1218219) Oxides

This protocol describes a general method for the reduction of phosphine oxides to phosphines using HCDS.

Objective: To synthesize phosphines from their corresponding oxides.

Methodology:

-

Reaction Setup:

-

All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction should be carried out in a fume hood.

-

-

Procedure:

-

Dissolve the phosphine oxide in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction flask equipped with a magnetic stirrer and a septum.

-

Slowly add this compound to the solution via syringe. The reaction is often exothermic, and the addition rate should be controlled.

-

Stir the reaction mixture at room temperature or with gentle heating as required.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ³¹P NMR).

-

Upon completion, the reaction is quenched, and the product is isolated and purified.

-

Logical Relationships in HCDS Safety

The following diagram illustrates the interconnectedness of safety measures for handling this compound.

References

The Perilous Reaction of Hexachlorodisilane with Moisture and Air: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexachlorodisilane (Si₂Cl₆), a colorless liquid, is a critical precursor in the semiconductor and advanced materials industries.[1] However, its high reactivity with atmospheric moisture and air presents significant handling challenges and safety hazards. This technical guide provides an in-depth analysis of the chemical reactions, thermodynamics, and hazardous byproducts associated with the exposure of this compound to ambient conditions. Particular focus is given to the formation of shock-sensitive deposits, a phenomenon of critical importance for laboratory and industrial safety.

Core Reaction with Moisture: Hydrolysis

This compound readily reacts with water and moisture in the air, a process known as hydrolysis.[2] This reaction leads to the formation of silicon oxides and corrosive hydrogen chloride (HCl) gas.[2] The Si-Cl bonds are highly susceptible to nucleophilic attack by water molecules, resulting in the formation of silanol (B1196071) (Si-OH) groups and the liberation of HCl. These silanol intermediates are unstable and rapidly undergo condensation to form siloxane bridges (Si-O-Si), leading to the creation of complex, polymeric silicon-based structures.[3][4] A key feature of this hydrolysis is that the Si-Si bond within the this compound molecule is largely preserved during the initial reaction with water.[3][5][6]

The overall hydrolysis reaction can be represented as follows:

Si₂Cl₆ + nH₂O → [Si₂(OH)ₓCl₆₋ₓ]ₙ + 6HCl → Polymeric Siloxanes + 6HCl

The reaction is violent with liquid water.[7]

The Formation of Shock-Sensitive Deposits

A significant hazard associated with the hydrolysis of this compound is the formation of solid deposits that are sensitive to mechanical shock and friction.[3][8] These "popping gels" can ignite or explode upon impact, posing a severe risk to personnel.[8] Research has shown that the shock sensitivity arises from the cleavage of the preserved Si-Si bonds within the hydrolyzed, networked siloxane structure.[3][5] This cleavage is followed by a rapid, exothermic intramolecular oxidation of the neighboring silanol (Si-OH) groups, which act as an internal oxidizer source, leading to the formation of a more stable Si-O-Si network and the release of hydrogen gas.[3][4][6]

The energy released in this process is substantial, with the heat of combustion of these deposits being comparable to that of TNT.[3] A fatal explosion at a polycrystalline silicon manufacturing facility in Japan in 2014 was attributed to the shock-sensitive nature of hydrolyzed this compound deposits.[2][8]

Factors Influencing Shock Sensitivity

Several factors have been identified as influencing the shock sensitivity of the hydrolyzed deposits:

-

Temperature: Hydrolysis at lower temperatures (around 10°C or lower) has been found to increase the sensitivity and explosive power of the resulting dried deposit.[3]

-

Humidity: The rate of hydrolysis is strongly dependent on the moisture content in the air.[3]

-

Physical State: The hydrolysis of this compound can occur from either the vapor or liquid phase, and both can lead to the formation of shock-sensitive materials.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and reactions of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Si₂Cl₆ | [9] |

| Molar Mass | 268.88 g/mol | [9] |

| Appearance | Colorless liquid | [9] |

| Melting Point | -1 °C | [9] |

| Boiling Point | 144 °C | [9] |

| Flash Point | 84.5 °C | [3] |

Table 2: Reaction Parameters and Observations

| Parameter | Observation/Value | Reference |

| Heat of Combustion of Hydrolyzed Deposit | 4439 - 4550 kJ/kg | [3] |

| HCDS to Water Ratio for Disposal | 1:25 by weight | [2][10] |

| KOH to HCDS Ratio for Neutralization | 2:1 by weight | [2][10] |

Experimental Protocols

Protocol for Investigating Shock Sensitivity of Hydrolyzed this compound

This protocol is based on methodologies described in the literature for safely studying the formation and properties of shock-sensitive deposits.[3]

Objective: To prepare hydrolyzed this compound deposits under controlled conditions and assess their shock sensitivity.

Materials:

-

This compound (HCDS)

-

Controlled humidity air source

-

Steel pan or other suitable reaction vessel

-

BAM Fallhammer apparatus

-

Infrared (IR) spectrometer

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Hydrolyzed Deposit:

-

Place a known quantity of liquid HCDS in a steel pan.

-

Expose the HCDS to a controlled stream of moist air within a well-ventilated fume hood or a glovebox. The dew point of the air should be monitored and controlled.

-

Allow the hydrolysis to proceed for a set duration (e.g., 10 minutes). The clear liquid will turn into a white solid deposit.[3]

-

-

Sample Collection and Drying:

-

Carefully collect the white deposit.

-

If required, dry the sample under controlled conditions (e.g., in an oven at a specific temperature for a set time). Note that drying can affect shock sensitivity.[3]

-

-

Shock Sensitivity Testing:

-

Transfer a small, measured amount of the dried deposit to the anvil of the BAM Fallhammer apparatus.

-

Conduct impact tests by dropping a known weight from a specified height.

-

The Limiting Impact Energy (LIE), the lowest energy at which ignition or explosion occurs, is determined.

-

-

Analysis:

-

Analyze the chemical structure of the unreacted and post-ignition deposits using an IR spectrometer to identify the presence of Si-Si, Si-OH, and Si-O-Si bonds.[3]

-

Safety Precautions:

-

All handling of HCDS and its hydrolyzed products must be conducted in a well-ventilated fume hood or glovebox.

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Due to the shock-sensitive nature of the deposits, extreme care must be taken during handling. Avoid scraping, grinding, or any action that could create mechanical impact.

-

Have appropriate fire extinguishing media (e.g., alcohol-resistant foam, dry chemical) readily available. Do not use water on HCDS fires. [7][11]

Visualizations

Reaction Pathway of this compound Hydrolysis

Caption: Hydrolysis of this compound with Moisture.

Shock-Induced Decomposition Pathway

Caption: Shock-Induced Decomposition of Hydrolyzed HCDS.

Experimental Workflow for Shock Sensitivity Testing

Caption: Workflow for HCDS Shock Sensitivity Analysis.

Safe Handling and Disposal

Given the hazardous nature of this compound and its hydrolysis byproducts, strict safety protocols are imperative.

-

Handling: Always handle this compound in a dry, inert atmosphere, such as in a glovebox, to prevent contact with moisture.[7]

-

Storage: Store in sealed, corrosion-resistant containers under a dry, inert atmosphere.[7]

-

Spills: In case of a spill, do not use water. Use absorbent materials and manage the cleanup with extreme caution to avoid mechanical impact on any formed solids.

-

Disposal: A two-stage disposal method has been proposed for larger quantities of HCDS.[2][10] This involves:

-

Controlled Hydrolysis: Reacting the HCDS liquid with a significant excess of water (e.g., a 1:25 weight ratio of HCDS to water) with vigorous stirring.[2] This process is reported to be milder than hydrolysis in moist air.[2]

-

Alkaline Cleavage: Subsequent treatment of the hydrolyzed suspension with an aqueous potassium hydroxide (B78521) (KOH) solution.[2][10] This step breaks the Si-Si bonds, releasing hydrogen gas and forming soluble silicates, thereby neutralizing the shock-sensitive nature of the deposit.[2] This reaction should be performed in a well-ventilated area due to the evolution of flammable hydrogen gas.

-

Conclusion

The reaction of this compound with moisture and air is a complex process that generates not only corrosive hydrogen chloride but also hazardous, shock-sensitive solid deposits. A thorough understanding of the reaction mechanisms, the factors influencing the formation of these unstable byproducts, and the implementation of stringent safety and disposal protocols are essential for the safe handling of this important industrial chemical. The information presented in this guide is intended to provide researchers, scientists, and drug development professionals with the necessary knowledge to mitigate the risks associated with the use of this compound.

References

- 1. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]

- 2. cetjournal.it [cetjournal.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of Shock-Sensitive Deposits from the Hydrolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. dchas.org [dchas.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Safe and Efficient Disposal of this compound Liquid | Chemical Engineering Transactions [cetjournal.it]

- 11. gelest.com [gelest.com]

An In-depth Technical Guide on the Thermodynamic Data for Hexachlorodisilane Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the reactions of hexachlorodisilane (Si₂Cl₆). A thorough understanding of the thermodynamics of Si₂Cl₆ is crucial for its application in various fields, including semiconductor manufacturing and chemical synthesis. This document summarizes key thermodynamic parameters, details the methodologies for their determination, and visualizes important reaction pathways.

Core Thermodynamic Data

The thermodynamic stability and reactivity of this compound are dictated by its enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for predicting the spontaneity and equilibrium of its reactions, particularly its thermal decomposition.

Another theoretical investigation into the gas-phase reaction of this compound utilized the G3B3 method to compute thermodynamic properties, including enthalpy of formation, entropy, and heat capacity.[2]

The following table summarizes the available quantitative thermodynamic data for the key species involved in this compound reactions. It is important to note that experimentally determined values for this compound are scarce in the literature, and the data presented below are primarily from computational studies.

| Compound | Formula | State | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) | Data Source |

| This compound | Si₂Cl₆ | gas | Value not available in search results | Value not available in search results | Value not available in search results | Computational[1] |

| Silicon Tetrachloride | SiCl₄ | gas | -662.75 | 330.87 | -622.9 | NIST WebBook |

| Dichlorosilylene (B1217353) | SiCl₂ | gas | -169.0 ± 8.4 | 283.5 | -184.1 | Computational[3] |

Key Reactions of this compound

This compound undergoes several key reactions, including thermal decomposition, reactions with Lewis bases, and hydrolysis.

Thermal Decomposition

The primary gas-phase thermal decomposition of this compound occurs at temperatures ranging from 600 to 1100 °C and yields silicon tetrachloride (SiCl₄) and dichlorosilylene (SiCl₂).[2]

Reaction: Si₂Cl₆(g) → SiCl₄(g) + SiCl₂(g)

Kinetic studies of this decomposition have determined the Arrhenius equation over a temperature range of 596–655 K to be: log(k₁/s⁻¹) = (13.49 ± 0.12) – (205.9 ± 1.4 kJ mol⁻¹)/(RT ln 10)

Decomposition in the Presence of Lewis Bases

Even at room temperature, this compound can decompose in the presence of Lewis bases. This highlights its sensitivity and the need for careful handling and storage.

Reaction with Hydrogen Chloride

In the presence of pyridine, this compound reacts with hydrogen chloride to produce silicon tetrachloride and hydrogen gas.

Reaction: Si₂Cl₆ + 2HCl → 2SiCl₄ + H₂

Hydrolysis

This compound reacts readily with water. The heat release from the direct hydrolysis of liquid HCDS in water has been measured to be 1455.8 J/g.

Experimental and Computational Protocols

The determination of thermodynamic data for species like this compound relies on a combination of experimental techniques and computational chemistry methods.

Experimental Methodologies

Calorimetry: The standard enthalpy of formation of many compounds is determined experimentally using calorimetry. For chlorosilanes, this would typically involve measuring the heat of a reaction where the compound is a reactant or product, such as a combustion or hydrolysis reaction. The enthalpy of the reaction is then used in conjunction with the known enthalpies of formation of the other species in the reaction to calculate the enthalpy of formation of the compound of interest.

Effusion-Mass Spectrometry: This technique can be used to study high-temperature gas-phase equilibria. By measuring the partial pressures of reactants and products at a known temperature, the equilibrium constant for a reaction can be determined. The van't Hoff equation can then be used to derive the enthalpy of reaction. This method has been used to determine the enthalpies of formation of SiCl and SiBr radicals.[3]

Computational Methodologies

Ab Initio Calculations: High-level ab initio molecular orbital theories, such as the Gaussian-n (G2, G3) and Complete Basis Set (CBS) methods, are powerful tools for accurately predicting thermodynamic properties. These methods involve solving the electronic Schrödinger equation to determine the energies of molecules.

-

Geometry Optimization and Vibrational Frequencies: The first step in these calculations is to find the lowest energy geometry of the molecule. This is typically done using methods like Møller-Plesset perturbation theory (MP2) with a suitable basis set (e.g., 6-31G(d,p)). The vibrational frequencies are then calculated at this optimized geometry to determine the zero-point vibrational energy (ZPVE) and to compute the entropy and heat capacity.[1]

-

High-Accuracy Single-Point Energy Calculations: To obtain highly accurate energies, single-point energy calculations are performed at the optimized geometry using more sophisticated and computationally expensive methods and larger basis sets. The G2 and G3 theories, for example, involve a series of calculations that are extrapolated to approximate a very high level of theory and a complete basis set.[1][2]

Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are often employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of the isodesmic reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with greater accuracy, as systematic errors in the calculations tend to cancel out.[1]

Visualizations

Thermal Decomposition Pathway of this compound

The following diagram illustrates the primary thermal decomposition pathway of this compound.

Caption: Primary thermal decomposition of Si₂Cl₆.

Computational Workflow for Thermodynamic Data

This diagram outlines the typical workflow for calculating thermodynamic properties using ab initio methods.

Caption: Ab initio calculation workflow.

References

Hexachlorodisilane (CAS: 13465-77-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorodisilane (HCDS), with the chemical formula Si₂Cl₆, is a volatile, colorless liquid that serves as a critical precursor and reagent in various high-technology fields.[1][2] This inorganic compound is particularly pivotal in the semiconductor industry for the deposition of silicon-based thin films through chemical vapor deposition (CVD).[3][4] Its high reactivity, especially towards moisture, necessitates careful handling and storage.[5][6] This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, synthesis and purification methodologies, key applications, and safety protocols. Detailed experimental procedures and graphical representations of its chemical behavior are included to support researchers and professionals in its application.

Chemical and Physical Properties

This compound is a non-polar molecule with a structure analogous to ethane.[2] It is a clear to straw-colored liquid with a pungent odor, often described as similar to hydrogen chloride.[7][8] The compound is highly reactive and sensitive to moisture, air, and shock.[1][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 13465-77-5 | [2][7] |

| Molecular Formula | Si₂Cl₆ | [2][6] |

| Molecular Weight | 268.89 g/mol | [6][9] |

| Appearance | Colorless to yellowish liquid | [7][10] |

| Boiling Point | 144-146 °C | [2][11] |

| Melting Point | -1 °C | [2] |

| Density | 1.562 g/mL at 25 °C | [5][9] |

| Vapor Pressure | 12 mmHg at 40 °C | [11] |

| Vapor Density | 9.2 | [11] |

| Refractive Index | n20/D 1.475 | [5][9] |

| Solubility | Soluble in chloroform, methylene (B1212753) chloride, benzene, THF. Reacts violently with water and alcohols. | [5][10] |

Synthesis and Purification

Synthesis

Historically, this compound is a byproduct of polysilicon manufacturing.[1] It can also be synthesized through several laboratory and industrial methods.

-

Chlorination of Silicides: A common method involves the chlorination of metal silicides, such as calcium silicide.[2]

-

Reaction:CaSi₂ + 4 Cl₂ → Si₂Cl₆ + CaCl₂[2]

-

-

Reaction of Silicon Tetrachloride with Silicon: In the presence of a monovalent copper complex catalyst, silicon tetrachloride can react with silicon powder to produce this compound.[12]

Purification

High-purity this compound is essential for semiconductor applications.[13] Purification is typically achieved through fractional distillation.[14] A combination of adsorption and rectification can also be employed to remove metallic and high-boiling point impurities, achieving purities up to 99.9%.[15]

Chemical Reactions and Mechanisms

This compound participates in a variety of chemical reactions, making it a versatile reagent.

-

Hydrolysis: It reacts violently with water to form silicon oxides and hydrochloric acid.[7][10] This reactivity is fundamental to its use in deposition processes.

-